2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h2-7H,8H2,1H3,(H3,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZOEQPTTUHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea with β-Ketoesters
Adapting protocols from pyrimidinone syntheses, the pyrimidine core is constructed via a three-component reaction:
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Reactants : Ethyl cyanoacetate, thiourea, and formaldehyde (1:1:1 molar ratio)
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Conditions : Reflux in ethanol with K₂CO₃ (5–8 h, 80°C)
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Mechanism : Knoevenagel condensation followed by cyclization and thiolation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| IR (ν, cm⁻¹) | 3280 (N–H), 2220 (C≡N) |
| ¹H NMR (δ, DMSO-d₆) | 6.85 (s, NH₂), 10.2 (s, OH) |
Synthesis of N-Methyl-N-phenyl-2-chloroacetamide
Chloroacetylation of N-Methylaniline
Following acetamide derivatization techniques:
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Reactants : N-Methylaniline, chloroacetyl chloride (1:1.2 molar ratio)
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Conditions : Dropwise addition in acetone with K₂CO₃ (0–5°C, 4 h)
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Workup : Ice-water quench, filtration, and recrystallization (hexane/acetone).
Key Data :
Coupling of Intermediates via Thioether Formation
Nucleophilic Substitution in Polar Aprotic Solvents
Optimized from pyrimidine-thioacetamide couplings:
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Reactants : 4-Amino-6-hydroxy-2-mercaptopyrimidine, N-methyl-N-phenyl-2-chloroacetamide (1:1 molar ratio)
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Conditions : Anhydrous DMF, K₂CO₃ (room temperature, 10–12 h)
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Mechanism : Deprotonation of thiol followed by SN2 displacement of chloride.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–65% |
| Purity (HPLC) | ≥98% |
| ¹H NMR (δ, DMSO-d₆) | 4.08 (s, SCH₂), 7.25–7.89 (m, Ph) |
Purification and Crystallization Strategies
Solvent Screening for Recrystallization
Adopting purification methods from naphthyridine syntheses:
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Solvents Tested : Isopropanol, acetone, ethyl acetate
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Optimal System : Ethyl acetate/hexane (3:1 v/v)
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Outcome : Needle-like crystals (mp 158–160°C).
Crystallization Data :
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethyl acetate/hexane | 78 | 99.1 |
| Acetone/water | 65 | 97.3 |
Spectroscopic Characterization and Validation
Multi-Technique Structural Confirmation
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IR Spectroscopy :
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ESI-MS : m/z 333.1 [M+H]⁺ (calc. 332.09)
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¹H/¹³C NMR : Full assignment confirms regioselectivity and absence of O/S isomerism.
Scale-Up Considerations and Process Optimization
Kilogram-Scale Feasibility
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Batch Size : 1 kg (pyrimidine intermediate)
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Yield Retention : 61% at pilot scale vs. 65% lab scale
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Critical Parameters :
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Strict temperature control (±2°C during coupling)
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DMF distillation to ≤0.1% water content
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Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Sulfur Insertion
Explored as a backup pathway:
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Reactants : 4-Amino-6-hydroxypyrimidine, N-methyl-N-phenyl-2-hydroxyacetamide
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Conditions : DIAD, PPh₃, THF (0°C to RT)
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Outcome : Lower yield (42%) due to side-product formation.
Chemical Reactions Analysis
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs, their substituents, and properties:
Key Findings from Comparative Studies
Substituent Impact on Molecular Conformation :
- The dihedral angle between pyrimidine and benzene rings varies significantly with substituents. For example:
- Target compound : ~42° (compact conformation due to intramolecular H-bonding) .
- ARARUI : 67.84° (less folded structure) .
- Compact conformations (e.g., in the target compound) may enhance bioavailability by improving solubility and target binding.
Biological Activity Trends: Diaminopyrimidine analogs (e.g., compound) show predicted anti-COVID-19 activity via molecular docking, likely due to stable hydrogen-bonded interactions with viral proteins .
Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., -CF₃ in ) require specialized synthetic routes, whereas amino/hydroxy groups (as in the target compound) allow for simpler functionalization via alkylation or condensation .
Data Tables
Table 1: Molecular Weight and Substituent Comparison
Biological Activity
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H14N4O2S
- Molecular Weight: 290.34 g/mol
- CAS Number: [Not specified in the results]
Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzyme targets. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes.
Carbonic Anhydrase Inhibition
A study highlighted the synthesis and evaluation of compounds similar to this compound for their inhibitory activity against human carbonic anhydrases (hCAs). The compound demonstrated promising inhibition profiles against hCA I and hCA II, suggesting potential applications in treating conditions like glaucoma and cancer .
Anticancer Activity
Recent studies have indicated that derivatives of this compound can exhibit anticancer properties. The incorporation of the phenylacetamide moiety has been linked to enhanced selectivity and potency against various cancer cell lines. For instance, one study reported significant cytotoxic effects against lung cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Anticonvulsant Activity
Another area of research focused on the anticonvulsant properties of related compounds. Studies have shown that certain analogs exhibit substantial protective effects in animal models of epilepsy when tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that specific structural features contribute to their efficacy in preventing seizures .
Case Studies
Q & A
Q. What are the common synthetic routes for 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-methyl-N-phenylacetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, including thioether bond formation between pyrimidine derivatives and acetamide moieties. Key steps include:
- Thiol-pyrimidine coupling : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMSO or DMF) under nitrogen atmosphere .
- Acetamide functionalization : N-methylation via reductive amination or nucleophilic substitution, monitored by TLC or HPLC for intermediate purity .
- Temperature control : Maintain 60–80°C to prevent decomposition of heat-sensitive intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyrimidine ring protons at δ 6.8–7.2 ppm) and confirms N-methylation (δ 3.0–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 367.4) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., S–C stretch at 650–700 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
Q. How is the compound’s biological activity assessed in preliminary studies?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity .
- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsion angles : Intramolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize folded conformations .
- Packing motifs : Head-to-tail arrangements via π-π stacking of aromatic rings, influencing solubility and stability .
- Validation : Compare with Cambridge Structural Database entries (e.g., CSD refcode ARARUI) to identify deviations in dihedral angles .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets (e.g., EGFR kinase) using PyMOL for visualization .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., –NH₂ vs. –OH on pyrimidine) with inhibitory potency .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Standardized assays : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) to assess substituent effects .
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259367) and ChEMBL for statistical validation .
Q. What strategies mitigate impurities during large-scale synthesis?
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) .
- Process analytics : In-line PAT (process analytical technology) monitors reaction progress via FTIR .
- Byproduct identification : LC-MS/MS detects sulfoxide derivatives formed via thioether oxidation .
Methodological Considerations
Q. How does solvent choice influence the compound’s reactivity in nucleophilic substitutions?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of thiol groups but risk sulfoxide formation .
- Protic solvents (ethanol) : Favor SN1 mechanisms but reduce reaction rates due to hydrogen bonding .
Q. What experimental controls are essential for stability studies under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours, analyzing degradation via HPLC .
- Light sensitivity : Store solutions in amber vials to prevent photolytic cleavage of the thioether bond .
Data Interpretation Tables
| Structural Analog Comparison |
|---|
| Compound |
| -------------------------------- |
| 4-Chlorophenyl derivative |
| 3-Methoxyphenyl derivative |
| Reaction Optimization |
|---|
| Parameter |
| ------------------------ |
| Catalyst |
| Solvent |
| Temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
